An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of calculated values, estimations based on structurally similar compounds, and established chemical principles. Detailed, standardized experimental protocols for the determination of these properties are provided to guide researchers in their empirical validation. Furthermore, a plausible synthetic route and a summary of the likely mechanism of action, based on the well-documented activities of related triazole-containing compounds, are outlined. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and characterization of new chemical entities.
Chemical Identity and Estimated Physicochemical Properties
The following table summarizes the key identifying information and estimated physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. These values are crucial for predicting the compound's behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value (Estimated) |
| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)butan-1-ol |
| CAS Number | Not assigned |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
| Melting Point | Solid at room temperature; estimated range: 60-80 °C |
| Boiling Point | > 250 °C (decomposes) |
| Solubility | Soluble in water, methanol, ethanol, and DMSO. Sparingly soluble in non-polar organic solvents. |
| pKa | Basic pKa (protonated triazole): ~2.5; Acidic pKa (triazole N-H): ~10.2 |
| LogP | ~0.1 - 0.5 |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized laboratory procedures for the empirical determination of the key physicochemical properties of a novel organic compound such as 2-(1H-1,2,4-triazol-1-yl)butan-1-ol.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol:
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Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a steady rate of 1-2 °C per minute.
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Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
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Reporting: The melting point is reported as the range T₁ - T₂.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Protocol:
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Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.
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Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
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Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.
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Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Protocol (Shake-Flask Method):
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a flask.
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Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
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Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a compound with multiple ionizable groups, multiple pKa values will be observed.
Protocol (Potentiometric Titration):
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Solution Preparation: A precise weight of the compound is dissolved in a known volume of a suitable solvent (often water or a water-co-solvent mixture) to create a solution of known concentration.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for equilibration.
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Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the half-equivalence point(s) on the curve, where the concentrations of the protonated and deprotonated forms of the ionizable group are equal.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Protocol (Shake-Flask Method):
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Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
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Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
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Phase Separation: The two phases are allowed to separate completely.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthesis of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol
A plausible and efficient synthetic route to 2-(1H-1,2,4-triazol-1-yl)butan-1-ol involves the nucleophilic ring-opening of 1,2-epoxybutane with 1,2,4-triazole. This reaction is typically carried out in the presence of a base.
Proposed Synthetic Protocol
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Preparation of the Triazole Salt: 1,2,4-triazole (1.0 equivalent) is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF). A strong base, such as sodium hydride (NaH, 1.1 equivalents), is added portion-wise at 0 °C to deprotonate the triazole and form the sodium triazolide salt in situ.
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Nucleophilic Attack: To the solution of the sodium triazolide, 1,2-epoxybutane (1.2 equivalents) is added dropwise at room temperature.
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Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(1H-1,2,4-triazol-1-yl)butan-1-ol.
Caption: Proposed synthesis workflow for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol.
Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many 1,2,4-triazole derivatives are known to exhibit potent antifungal activity. The primary mechanism of action for this class of compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway.
Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, triazole compounds block the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its normal function, leading to the inhibition of fungal growth and, ultimately, cell death.
Caption: Antifungal mechanism of triazoles via ergosterol biosynthesis inhibition.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. While direct experimental data is currently unavailable, the estimated properties, along with the detailed experimental protocols and a plausible synthetic route, offer a solid starting point for further research and development. The likely mechanism of action, consistent with other triazole antifungals, suggests its potential as a bioactive molecule. The information presented herein is intended to facilitate the progression of this compound from a theoretical entity to a well-characterized molecule with potential applications in the pharmaceutical and agrochemical industries.
